Specific Scientific Field: Medicinal Chemistry
Summary of the Application: 2-Bromobenzaldehyde diethyl acetal can be used as a starting material in the total synthesis of an anticancer agent, (-)-taxol.
Results or Outcomes: The outcome of this application is the synthesis of (-)-taxol, a potent anticancer agent.
Specific Scientific Field: Organic Chemistry
Summary of the Application: 2-Bromobenzaldehyde diethyl acetal can be used in the synthesis of aza-fused polycyclic quinolines.
Results or Outcomes: The outcome of this application is the synthesis of aza-fused polycyclic quinolines, which are important structures in many bioactive compounds.
2-Bromobenzaldehyde diethyl acetal is an organic compound with the molecular formula and a molecular weight of 259.14 g/mol. This compound is characterized by its structure, which includes a bromine atom attached to a benzaldehyde moiety, along with two ethyl acetal groups. The linear structure can be represented as . It appears as a liquid at room temperature, with a density of approximately 1.285 g/cm³ and a boiling point around 95 °C at 1 mmHg .
Synthesis of 2-bromobenzaldehyde diethyl acetal typically involves the reaction of 2-bromobenzaldehyde with ethanol in the presence of an acid catalyst. The general reaction can be summarized as follows:
This method allows for the formation of the acetal while removing water formed during the reaction.
2-Bromobenzaldehyde diethyl acetal finds applications primarily in organic synthesis as an intermediate for producing various pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a versatile building block for synthesizing more complex molecules. Additionally, it may be used in research settings for studying reaction mechanisms involving acetals and aldehydes.
Several compounds exhibit structural similarities to 2-bromobenzaldehyde diethyl acetal. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Bromobenzaldehyde | Simple aldehyde without acetal functionality | |
| Benzaldehyde diethyl acetal | Lacks bromine substitution | |
| 4-Bromobenzaldehyde diethyl acetal | Similar structure but different bromine position | |
| Ethyl benzoylacetate | Contains an ester group instead of an acetal |
The unique feature of 2-bromobenzaldehyde diethyl acetal lies in its bromine substitution at the ortho position relative to the aldehyde group, which may influence its reactivity and biological interactions compared to other similar compounds.
Irritant